Kinase Selectivity Profile: >500-Fold Selectivity Over Key RTKs
SU11274 demonstrates a highly selective inhibition profile against the c-Met kinase (IC50 = 0.01-0.02 µM) compared to a panel of other tyrosine kinases. It exhibits greater than 50-fold selectivity for c-Met versus Flk, and more than 500-fold selectivity versus other tyrosine kinases including FGFR-1 (IC50 = 9.7 µM), c-src (IC50 > 10 µM), PDGFRβ (IC50 > 20 µM), and EGFR (IC50 > 100 µM) [1]. This contrasts with multi-targeted kinase inhibitors that may possess broader activity profiles, potentially confounding target-specific interpretation.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.01-0.02 µM |
| Comparator Or Baseline | Flk (IC50 = 1.3 µM), FGFR-1 (IC50 = 9.7 µM), PDGFRβ (IC50 > 20 µM), EGFR (IC50 > 100 µM), c-src (IC50 > 10 µM) |
| Quantified Difference | >50-fold over Flk; >500-fold over FGFR-1, PDGFRβ, EGFR, c-src |
| Conditions | In vitro kinase assays (cell-free) |
Why This Matters
High selectivity minimizes confounding off-target effects, providing cleaner data for pathway analysis and target validation studies.
- [1] A.G. Scientific, Inc. SU 11274 S-2446 Datasheet. View Source
